1-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl and quinazoline moieties
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenylmethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorophenylmethyl intermediate.
Cyclization: The intermediate undergoes cyclization with a diamine, such as 1,2-diaminocyclohexane, under acidic conditions to form the quinazoline core.
Introduction of trifluoromethyl groups:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinazoline and amine derivatives.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, including polymers and coatings with enhanced properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new synthetic pathways and reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The compound’s fluorinated groups enhance its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar compounds to 1-[(4-FLUOROPHENYL)METHYL]-7,7-DIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE include other fluorinated quinazoline derivatives and trifluoromethylated compounds. These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The uniqueness of this compound lies in its combination of fluorinated phenyl and quinazoline moieties, which confer distinct chemical and biological properties.
Some similar compounds include:
- 4-Fluorophenylmethyl quinazoline derivatives
- Trifluoromethylated quinazoline compounds
- Fluorinated benzylamine derivatives
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-7,7-dimethyl-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F7N2O2/c1-16(2)7-12-14(13(29)8-16)17(18(21,22)23,19(24,25)26)27-15(30)28(12)9-10-3-5-11(20)6-4-10/h3-6H,7-9H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWVECGOPZLRFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(NC(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F7N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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